molecular formula C18H14FN3O2S B4064723 2-[(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-fluorophenyl)acetamide

2-[(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-fluorophenyl)acetamide

Cat. No. B4064723
M. Wt: 355.4 g/mol
InChI Key: ADNRNLCVCYMYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14FN3O2S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-fluorophenyl)acetamide is 355.07907603 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

The pharmacokinetics and metabolism of drugs are critical areas of research, with studies aiming to understand how compounds are absorbed, distributed, metabolized, and excreted in the body. For example, studies on acetaminophen (paracetamol) metabolism have revealed the involvement of various metabolic pathways and enzymes, highlighting the drug's conversion into both therapeutic and toxic metabolites (David et al., 2020; Linakis et al., 2018). These insights are essential for developing safer and more effective therapeutic agents by understanding the mechanisms underlying drug action and toxicity.

Enzyme Inhibition and Activation

Research on how compounds interact with enzymes, such as cytochrome P450s, is vital for drug development and safety assessment. Some compounds can inhibit or activate these enzymes, affecting the metabolism of various drugs and potentially leading to drug interactions or adverse effects. For instance, the study of acetaminophen's effects on enzyme activity has shed light on its interactions with cytochrome P450 enzymes, which play a significant role in its metabolism and the formation of toxic metabolites (Trettin et al., 2014).

Toxicology and Safety Pharmacology

Understanding the toxicological properties of compounds is crucial for evaluating their safety and potential risks. Research in this area includes studying the toxic effects of drug metabolites, the mechanisms of drug-induced liver injury, and the impact of drugs on oxidative stress and inflammation (Erhardt et al., 2012; Cohen et al., 2018). These studies are fundamental for identifying potential hazards associated with drug use and for developing strategies to mitigate these risks.

Biochemical Modulation of Therapeutic Agents

Research into the biochemical modulation of therapeutic agents involves studying how the combination of different compounds can enhance the efficacy or reduce the toxicity of treatments. For example, studies on the combination of fluorouracil with other agents have explored how modulators can improve the selectivity and effectiveness of chemotherapy (Sakata et al., 1998). This research is critical for optimizing treatment regimens and improving patient outcomes in various diseases.

properties

IUPAC Name

2-[(3-cyano-5-oxo-7,8-dihydro-6H-quinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c19-12-4-6-13(7-5-12)21-17(24)10-25-18-11(9-20)8-14-15(22-18)2-1-3-16(14)23/h4-8H,1-3,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNRNLCVCYMYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C#N)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-fluorophenyl)acetamide
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2-[(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-fluorophenyl)acetamide
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2-[(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-fluorophenyl)acetamide
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2-[(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-fluorophenyl)acetamide
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2-[(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-fluorophenyl)acetamide
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2-[(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-fluorophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.